tert-Butyl 2-(6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate
Description
tert-Butyl 2-(6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate is a bicyclic organic compound featuring a piperidine ring fused to a pyridine moiety. The tert-butyl carbamate (Boc) group at the 1-position of the piperidine acts as a protective group, commonly employed in medicinal chemistry to enhance solubility and stability during synthesis.
Structure
3D Structure
Properties
Molecular Formula |
C20H31N3O2 |
|---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
tert-butyl 2-(6-piperidin-1-ylpyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C20H31N3O2/c1-20(2,3)25-19(24)23-14-8-5-9-17(23)16-10-11-18(21-15-16)22-12-6-4-7-13-22/h10-11,15,17H,4-9,12-14H2,1-3H3 |
InChI Key |
QDJLUTOHNRMJPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=CN=C(C=C2)N3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
tert-Butyloxycarbonyl (Boc) Protection of Piperidine
The Boc group is integral for protecting the piperidine amine during subsequent reactions. A widely adopted method involves reacting piperidine hydrochloride with di-tert-butyl dicarbonate under mildly basic conditions.
Typical Protocol :
-
Reagents : 4-Piperidone hydrochloride, di-tert-butyl dicarbonate, sodium bicarbonate, aqueous acetone.
-
Conditions : Stirring at room temperature for 24 hours in a 5:1–20:1 (v/w) aqueous acetone solution.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the piperidine amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, forming a stable carbamate. Sodium bicarbonate neutralizes HCl byproducts, driving the reaction to completion.
Data Table 1: Boc Protection Optimization
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Solvent Ratio | 15:1 (aq. acetone) | Maximizes solubility |
| Base | Sodium bicarbonate | Prevents hydrolysis |
| Reaction Time | 24 hours | Completes conversion |
Reductive Amination for Piperidine Functionalization
Reductive amination introduces secondary amines to ketone intermediates, critical for constructing the piperidine-pyridine scaffold.
Protocol from Patent CN106432232A :
-
Reagents : N-Boc-4-piperidone, ammonia ethanol solution, titanium tetraisopropylate, sodium borohydride.
-
Conditions : Room temperature, 4-hour reaction under nitrogen.
Key Considerations :
-
Catalyst Role : Titanium tetraisopropylate facilitates imine formation by coordinating the ketone and amine.
-
Reducing Agent : Sodium borohydride selectively reduces the imine intermediate without affecting the Boc group.
Data Table 2: Reductive Amination Variables
| Variable | Impact on Reaction Efficiency |
|---|---|
| Ammonia Concentration | Higher concentrations accelerate imine formation |
| Temperature Control | <30°C prevents side reactions |
| Stoichiometry | 1:1.2 ketone:amine optimal |
Nucleophilic Aromatic Substitution for Pyridine Functionalization
Introducing the piperidinyl group at the pyridine’s 6-position requires nucleophilic aromatic substitution (SNAr).
Hypothetical Protocol (Inferred from Analogous Reactions) :
-
Reagents : 6-Chloro-3-pyridineboronic acid, piperidine, palladium catalyst, base.
-
Conditions : Suzuki-Miyaura coupling at 80–100°C in toluene/ethanol .
-
Theoretical Yield : 70–85% (based on analogous couplings).
Mechanistic Pathway :
-
Transmetallation : Boronic acid transfers to palladium.
-
Oxidative Addition : Pd inserts into the C–Cl bond.
-
Reductive Elimination : Forms the C–N bond, releasing the coupled product.
Data Table 3: SNAr Optimization
| Factor | Optimization Strategy |
|---|---|
| Catalyst | Pd(PPh3)4 enhances coupling efficiency |
| Solvent | Toluene/ethanol (3:1) balances polarity |
| Base | K2CO3 neutralizes HCl byproduct |
Final Assembly via Coupling and Deprotection
The Boc-protected piperidine-pyridine intermediate undergoes coupling with the piperidinyl-substituted pyridine, followed by deprotection if necessary.
Example Protocol :
-
Coupling : React Boc-protected piperidine boronic ester with 6-piperidin-1-ylpyridin-3-yl bromide under Suzuki conditions.
-
Deprotection : Treat with HCl in dioxane to remove Boc, yielding the free amine (optional step).
Critical Notes :
-
Regioselectivity : Pyridine’s 3- and 6-positions are activated for substitution, requiring precise directing groups.
-
Side Reactions : Over-reduction or Boc cleavage may occur if conditions are too harsh.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of piperidine, including tert-butyl 2-(6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate, exhibit promising anticancer properties.
Case Study: Cytotoxicity in Cancer Cells
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For example, it has been reported to exhibit significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin .
Immunomodulatory Effects
The compound has also been studied for its immunomodulatory effects, particularly in enhancing immune responses against tumors.
Case Study: PD-L1 Inhibition
A PhD thesis explored the biological activity of several piperidine derivatives, including this compound. In a rescue assay involving mouse splenocytes exposed to recombinant PD-L1, results indicated that this compound could significantly restore immune function at specific concentrations, suggesting its role as a PD-L1 inhibitor.
Data Tables
Mechanism of Action
The mechanism of action of tert-Butyl 2-(6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate is not well-documented. its structure suggests it may interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The piperidine and pyridine rings are known to be important pharmacophores in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analysis
Substituent Effects on Bioactivity
- Diisopropylamino vs. Piperidinyl (CAS 1352500-90-3 vs. Target Compound): The diisopropylamino group in the analog introduces greater steric bulk compared to the piperidinyl group, which may reduce binding affinity to flat enzymatic pockets but improve selectivity for hydrophobic domains. The Boc group remains intact, suggesting similar deprotection conditions .
- However, the smaller size could limit van der Waals interactions compared to the piperidinyl group .
Electronic and Solubility Properties
- The ether linkage (oxy methyl) improves hydrophilicity, which may enhance aqueous solubility compared to the target compound .
- Hydroxymethyl Pyridine Analog (CAS 1206968-56-0): The hydroxymethyl group offers a site for further functionalization, such as conjugation with prodrug moieties. Its presence increases polarity, likely improving solubility in polar solvents .
Biological Activity
tert-Butyl 2-(6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H27N3O2
- CAS Number : 1374892-40-6
This structure features a tert-butyl group, a piperidine moiety, and a pyridine ring, which are known to contribute to its biological properties.
Research indicates that this compound may act through multiple pathways:
- DYRK1A Inhibition : The compound has been identified as a potent inhibitor of DYRK1A (Dual-specificity Tyrosine-phosphorylated and Regulated Kinase 1A), an enzyme implicated in various neurodegenerative diseases, including Alzheimer's disease. Inhibiting DYRK1A may lead to neuroprotective effects and improved cognitive function .
- Antioxidant Properties : Studies have shown that this compound exhibits robust antioxidant activity, which can help mitigate oxidative stress in cells. This property is particularly relevant in the context of neurodegeneration and inflammation .
- Anti-inflammatory Effects : The compound also demonstrates anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .
Efficacy Studies
Table 1 summarizes the biological activities observed in various studies:
Case Studies
- Alzheimer's Disease Model : In a study focusing on Alzheimer's disease, the compound was administered to transgenic mice models exhibiting cognitive decline. Results indicated improved memory retention and reduced amyloid plaque formation, suggesting potential therapeutic benefits against Alzheimer's pathology .
- Neuroprotective Effects : A separate investigation into the neuroprotective effects of the compound revealed that it could significantly reduce neuronal apoptosis induced by oxidative stress, reinforcing its role as a potential treatment for neurodegenerative disorders .
Q & A
Basic: What are the optimal synthetic routes for preparing tert-Butyl 2-(6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the functionalization of pyridine and piperidine precursors. Key steps include:
- Coupling Reactions : Suzuki or Buchwald-Hartwig couplings to attach the pyridine-piperidine moiety .
- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect amines, requiring anhydrous conditions and reagents like di-tert-butyl dicarbonate .
- Solvent and Temperature Control : Polar aprotic solvents (e.g., DMF, THF) at 60–100°C are often used to balance reaction speed and side-product formation .
- Purification : Column chromatography or recrystallization ensures high purity (>95%), confirmed via HPLC or NMR .
Advanced: How can enantiomeric purity be ensured during synthesis, and what analytical methods validate stereochemical outcomes?
Methodological Answer:
- Chiral Catalysts : Asymmetric hydrogenation or enzymatic resolution may be employed to control stereochemistry .
- Chiral HPLC/GC : Separates enantiomers using columns like Chiralpak® AD-H or OD-H, with mobile phases optimized for resolution .
- Circular Dichroism (CD) : Confirms absolute configuration by comparing experimental spectra to computational models .
- X-ray Crystallography : Resolves crystal structures to unambiguously assign stereochemistry .
Basic: What spectroscopic techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify functional groups (e.g., Boc at δ ~1.4 ppm, pyridine protons at δ ~7–9 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] for CHNO: expected m/z 345.24) .
- FT-IR : Detects carbonyl (C=O stretch ~1700 cm) and amine (N-H stretch ~3300 cm) groups .
Advanced: How should researchers address contradictory biological activity data in enzyme inhibition assays?
Methodological Answer:
- Assay Replication : Perform dose-response curves in triplicate to assess reproducibility .
- Solubility Checks : Use DMSO stocks ≤1% to avoid solvent interference; confirm compound stability via LC-MS during assays .
- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding affinity or ITC (isothermal titration calorimetry) for thermodynamic profiling .
- Cofactor Dependence : Test under varying Mg/ATP levels, as metal ions may modulate activity .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- Storage : Keep under inert gas (N/Ar) at –20°C to prevent hydrolysis of the Boc group .
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and acids, which may degrade the compound .
- PPE : Use nitrile gloves, lab coats, and fume hoods to minimize exposure .
Advanced: How can degradation pathways be studied to improve compound stability in long-term storage?
Methodological Answer:
- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via LC-MS .
- Kinetic Modeling : Use Arrhenius equations to predict shelf life under accelerated conditions .
- Stabilizers : Add antioxidants (e.g., BHT) or desiccants (e.g., silica gel) to storage vials .
Basic: What are the primary applications of this compound in drug discovery?
Methodological Answer:
- Scaffold for Kinase Inhibitors : The pyridine-piperidine core mimics ATP-binding motifs in kinases (e.g., JAK2, PI3K) .
- Protease Targeting : Functionalization at the piperidine nitrogen enables covalent binding to serine proteases .
- SAR Studies : Modifying substituents on the pyridine ring optimizes potency and selectivity .
Advanced: How does the spirocyclic analog (tert-Butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate) differ in biological activity?
Methodological Answer:
- Conformational Rigidity : The spiro structure restricts rotational freedom, enhancing target binding specificity .
- Intramolecular Interactions : The fused pyrrolopyridine ring may engage in π-π stacking with aromatic residues in active sites .
- Metabolic Stability : Spirocyclic systems often resist CYP450-mediated oxidation, improving pharmacokinetics .
Basic: How is the compound’s solubility profile optimized for in vitro assays?
Methodological Answer:
- Co-solvents : Use DMSO/PEG-400 mixtures (≤5% v/v) to enhance aqueous solubility without cytotoxicity .
- pH Adjustment : Protonate the piperidine nitrogen (pKa ~8–10) to improve solubility in acidic buffers .
Advanced: What computational strategies predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina models binding poses in kinase ATP pockets .
- MD Simulations : GROMACS simulations assess stability of ligand-receptor complexes over 100+ ns trajectories .
- Free Energy Perturbation (FEP) : Quantifies binding affinity changes for structure-activity relationship (SAR) refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
